molecular formula C11H17N5O3 B017160 4-(2,3-Dihydroxypropoxy)phenylbiguanide CAS No. 109351-12-4

4-(2,3-Dihydroxypropoxy)phenylbiguanide

Cat. No.: B017160
CAS No.: 109351-12-4
M. Wt: 267.28 g/mol
InChI Key: ZJLAFPISHSXOSE-UHFFFAOYSA-N
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Description

4-(2,3-Dihydroxypropoxy)phenylbiguanide is a synthetic biguanide derivative characterized by a phenyl group substituted with a 2,3-dihydroxypropoxy moiety. This compound has garnered attention in pharmacological research due to its role as a structural component in novel epithelial sodium channel (ENaC) inhibitors, such as N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (designated as 552-02 in studies) . ENaC inhibition is critical for treating mucoobstructive lung diseases like cystic fibrosis (CF), as it enhances airway hydration and mucociliary clearance. The dihydroxypropoxy group in this compound contributes to the compound’s hydrophilicity and binding affinity to ENaC, distinguishing it from earlier inhibitors.

Properties

CAS No.

109351-12-4

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

1-carbamimidoyl-1-[4-(2,3-dihydroxypropoxy)phenyl]guanidine

InChI

InChI=1S/C11H17N5O3/c12-10(13)16(11(14)15)7-1-3-9(4-2-7)19-6-8(18)5-17/h1-4,8,17-18H,5-6H2,(H3,12,13)(H3,14,15)

InChI Key

ZJLAFPISHSXOSE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O

Canonical SMILES

C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Targets and Mechanisms

4-(2,3-Dihydroxypropoxy)phenylbiguanide-derived 552-02 and amiloride are both ENaC blockers but differ significantly in structure and efficacy:

Parameter 552-02 Amiloride
Structure Biguanide derivative with dihydroxypropoxy-phenyl and pyrazine-carbonyl groups Pyrazine-based diuretic with amino groups
ENaC Inhibition Potency Higher affinity due to extended hydrophobic interactions Moderate affinity; shorter duration of action
Clinical Efficacy (CF) Demonstrated improved mucociliary clearance in preclinical models Limited efficacy in long-term CF management
Pharmacokinetics Enhanced airway retention due to hydrophilic groups Rapid systemic absorption; shorter local effect

Key Research Findings

  • 552-02 : In a 2008 study by Hirsh et al., 552-02 exhibited prolonged ENaC blockade in CF airway models, reducing mucus viscosity by 40% compared to placebo. Its dihydroxypropoxy-phenyl group enhanced solubility, allowing effective aerosol delivery .
  • Amiloride: Hofmann et al.

Structural Analogues

A structurally related compound, 6-[[4-[3-[(2R)-2,3-Dihydroxypropoxy]propoxy]-2,3-difluorophenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Example 383 in EP 4 374 877 A2), shares the dihydroxypropoxy motif but incorporates a diazaspiro core and fluorinated aromatic groups. While this compound was optimized for HPLC purification (retention time: 1.32 minutes; LCMS: m/z 831 [M+H]+), its pharmacological profile remains uncharacterized .

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